Purine
Übersicht
Beschreibung
Purines are a class of organic compounds characterized by a two-ringed structure composed of carbon and nitrogen atoms . The simplest of the purine family is purine itself, with a molecular formula of C5H4N4 . Purines are key components of nucleic acids, which govern inheritance processes . They also function as metabolic intermediates in various cellular functions and serve as messengers in signaling pathways .
Synthesis Analysis
Purines are supplied by two pathways: the salvage pathway and de novo synthesis . Purine de novo synthesis (PDNS) is a sequence of ten reactions catalyzed by six enzymes . This pathway represents an important source of purines, especially for rapidly dividing cells . A detailed study of PDNS is challenging due to analytical reasons and the commercial unavailability of the compounds .Molecular Structure Analysis
The purine molecular structure consists of fused pyrimidine and imidazole rings . This structure is a key component of nucleic acids, which govern inheritance processes . Purines also function as metabolic intermediates in various cellular functions and as messengers in signaling pathways .Chemical Reactions Analysis
Purine de novo synthesis (PDNS) involves a sequence of ten reactions catalyzed by six enzymes . Except for four initial ribotide PDNS intermediates that preferentially lost water or phosphate or cleaved the forming base of the purine ring, all the other metabolites studied cleaved the glycosidic bond in the first fragmentation stage .Physical And Chemical Properties Analysis
Purines perform their functional and pharmacological properties because of their structural/chemical characteristics . They can act as targets of mutagenesis, mother frameworks for designing molecules with controlled effects (e.g., anti-cancer), or chemical donors (e.g., of methyl groups, which represent a potential chemoprotective action against cancer) .Wissenschaftliche Forschungsanwendungen
Purinergic Signaling and Therapeutic Potential
- Purines, particularly adenosine and ATP, are crucial for intracellular energy homeostasis and nucleotide synthesis. They act as chemical messengers in purinergic transmission, influencing cell behavior like proliferation, differentiation, and apoptosis. Purinergic signaling is implicated in various diseases including neurodegeneration, inflammation, and cancer. Gout, a common purine-related disease, is caused by purine metabolism disorder and hyperuricemia. Specific purinergic agonists and antagonists have shown therapeutic potential, and dietary/herbal interventions can help restore purine metabolism (Huang et al., 2021).
Purine in Drug Development and Disease Treatment
- Purine derivatives have a broad spectrum of biological activities, serving as a scaffold for respiratory, cardiovascular, anti-tumor, and anti-viral drugs. Purine-based compounds, as competitive antagonists, have diverse targets and mechanisms, offering potential benefits for human health (Ying et al., 2022).
Purine Metabolism Disorders
- Disorders in purine metabolism can lead to symptoms ranging from hyperuricemia and immunodeficiency to neurological disorders. These metabolic disorders involve cell or mitochondrial damage. Significant research has been dedicated to understanding the metabolic, clinical, and molecular aspects of these disorders (Micheli & Sestini, 2011).
Purine in Neurological Disorders
- Purine and pyrimidine receptors play critical roles in various neurological conditions, including brain trauma, ischemia, neurodegenerative diseases, and psychiatric disorders. Specific purinergic receptor subtypes, such as A2A, P2X4, and P2X7, are identified as potential therapeutic targets for these conditions (Burnstock, 2008).
Purine-Based Kinase Inhibitors
- Purine analogues are potent kinase inhibitors and have emerged as significant in anti-cancer drug development. Their chemical architecture allows them to be used in the treatment of acute leukemias, as antivirals, immunosuppressives, and in other therapeutic areas (Sharma et al., 2015).
Purine in Molecular Medicine
- Adenosine, a purine derivative, is a critical building block of the genetic code and participates in various signaling pathways within and between cells. Its signaling through distinct adenosine receptors is employed in clinical applications, including the treatment of supraventricular tachycardia (Eltzschig, 2013).
Purine Salvage in Parasitic Diseases
- Leishmania and other parasites depend on purine salvage, as they cannot synthesize the purine ring de novo. This dependency offers a paradigm for drug targeting, and research into purine flux in these parasites could lead to novel treatments (Boitz et al., 2012).
Wirkmechanismus
Purines, mainly ATP and adenosine (ADO), perform their functional and pharmacological properties because of their structural/chemical characteristics . They can act as targets of mutagenesis, mother frameworks for designing molecules with controlled effects (e.g., anti-cancer), or chemical donors (e.g., of methyl groups, which represent a potential chemoprotective action against cancer) .
Zukünftige Richtungen
Research on purines has shown potential in the treatment of various diseases, including neurodegeneration, rheumatic immune diseases, inflammation, and cancer . Furthermore, dietary and herbal interventions can help restore and balance purine metabolism, thus emphasizing the importance of a healthy lifestyle in the prevention and relief of human disorders . Future research could focus on the emerging fields of bioengineering and cell therapy to illuminate possible future targeted therapeutic options .
Eigenschaften
IUPAC Name |
7H-purine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-3H,(H,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCGOANMDULRCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074470 | |
Record name | Purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Purine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001366 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
500.0 mg/mL | |
Record name | Purine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001366 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Purine | |
CAS RN |
120-73-0 | |
Record name | Purine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Purine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Purine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=753 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.020 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W60KTZ3IZY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Purine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001366 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
214 °C | |
Record name | Purine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001366 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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